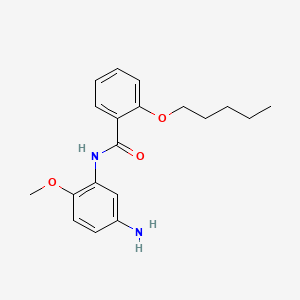

N-(5-Amino-2-methoxyphenyl)-2-(pentyloxy)benzamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-2-pentoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-3-4-7-12-24-17-9-6-5-8-15(17)19(22)21-16-13-14(20)10-11-18(16)23-2/h5-6,8-11,13H,3-4,7,12,20H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNXZLVDNHWBCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-(pentyloxy)benzamide, a compound with potential therapeutic applications, has garnered interest due to its structural features that may influence its biological activity. This article provides a detailed overview of its biological activities, focusing on antioxidant properties, receptor interactions, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical formula for this compound is with a molecular weight of 328.41 g/mol. The structure features an amino group, a methoxy group, and a pentyloxy side chain, which may contribute to its biological properties.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of similar compounds in the benzamide class. For instance, Schiff base ligands have shown significant DPPH radical scavenging activity, indicating their ability to act as antioxidants. The mechanism involves hydrogen atom transfer (HAT) and single electron transfer (SET), which are crucial for neutralizing free radicals that can cause cellular damage .

Table 1: Antioxidant Activity Comparison

Receptor Interactions

The interaction of this compound with various receptors has not been extensively documented in available literature. However, studies on related compounds suggest that structural modifications can significantly affect receptor affinity and selectivity. For example, modifications at the 3-position of similar benzamide derivatives have shown varying affinities towards serotonin receptors (5-HT2A), indicating that similar strategies could be employed for optimizing the activity of this compound .

Case Studies and Research Findings

- Antitubercular Activity : A study on related compounds demonstrated that certain benzamides exhibit potent antitubercular activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicated that specific substitutions enhance efficacy against resistant strains .

- Antifungal Activity : Another study reported moderate antifungal activities for benzamide derivatives against various fungal strains. The findings suggest that the presence of specific substituents can enhance antifungal efficacy .

- Potential Therapeutic Applications : The compound's structural features suggest potential applications in treating conditions like cancer and inflammation, as seen in other benzamide derivatives that target adenosine receptors .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₉H₂₄N₂O₃

- Molecular Weight : 328.41 g/mol

- CAS Number : Not specified in the sources.

The compound features an amino group, a methoxy group, and a pentyloxy chain attached to a benzamide backbone. The structural characteristics contribute to its lipophilicity and biological interactions.

Chemistry

N-(5-Amino-2-methoxyphenyl)-2-(pentyloxy)benzamide serves as a building block in organic synthesis. It can be utilized to create more complex organic molecules, facilitating advancements in synthetic methodologies.

Biological Research

The compound is being studied for its biological activities , which include:

- Antimicrobial Activity : Preliminary studies suggest that it exhibits effectiveness against various bacterial strains by disrupting cell membranes and inhibiting metabolic functions.

- Anti-inflammatory Effects : Research indicates potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses.

- Neuroprotective Activity : Investigations have shown that it may protect neuronal cells from oxidative stress and excitotoxicity, indicating potential applications in neurodegenerative diseases.

Medicine

Given its diverse biological activities, this compound is being investigated as a lead compound for drug development . Its structure allows for modifications that could enhance efficacy against specific targets, particularly in oncology and inflammatory diseases.

Case Studies

Several studies have explored the applications of this compound:

- Antimicrobial Studies : In vitro tests have demonstrated its effectiveness against multiple bacterial strains, suggesting potential for therapeutic use in treating infections.

- Anti-inflammatory Research : Studies involving animal models have indicated that the compound can significantly reduce inflammation markers, showcasing its potential for developing anti-inflammatory drugs.

- Neuroprotection Studies : Experiments on neuronal cell lines have shown that treatment with this compound protects against oxidative stress-induced damage, indicating possible applications in neurodegenerative disease therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

*Calculated based on molecular formula.

Research Findings and Data

Pharmacokinetic Considerations

- Lipophilicity: The pentyloxy group (logP ≈ 3.5 estimated) likely improves blood-brain barrier penetration compared to N-(4-Amino-5-methoxy-2-methylphenyl)benzamide (logP ≈ 2.1) .

- Metabolic Stability : Fluorine in the analog () resists oxidative metabolism, whereas the target’s methoxy group may undergo demethylation .

In Silico and In Vitro Studies

- Molecular Docking : Preliminary docking studies suggest the target’s pentyloxy chain occupies hydrophobic pockets in sigma receptors, similar to [¹²⁵I]PIMBA () .

- Antimicrobial Screening : Related metal complexes () show MIC values of 8–32 µg/mL against E. coli and S. aureus, warranting testing of the target compound .

Q & A

Q. Critical hazards :

- POCl3 (used in thiadiazole formation): Highly corrosive; requires strict PPE and fume hood use .

- Mutagenicity screening : Ames II testing is recommended for intermediates, as anomeric amides may exhibit mutagenicity (e.g., compound 3 in showed mutagenicity comparable to benzyl chloride) .

Q. Table 1: Key Reagents and Hazards

| Reagent | Hazard Class | Mitigation Strategies |

|---|---|---|

| Phosphorus oxychloride | Corrosive, toxic | Neutralization with aqueous NaHCO₃ |

| O-Benzyl hydroxylamine | Mutagenic potential | Ames testing, closed-system handling |

How can structural ambiguities in this compound be resolved using crystallographic methods?

Advanced

Single-crystal X-ray diffraction (SCXRD) with SHELXL () is optimal for resolving ambiguities:

- Data collection : Use MoKα radiation (λ = 0.71069 Å) at 173 K to minimize thermal motion artifacts .

- Refinement : Apply twin refinement if data shows pseudo-merohedral twinning (common in benzamide derivatives).

Example : For orthorhombic crystals (space group Pbca), refine anisotropic displacement parameters for non-H atoms and constrain H atoms to riding positions .

What pharmacological assays are suitable for evaluating the anticancer potential of this compound, and how does its structure inform target selection?

Q. Basic

Q. Advanced

Q. Table 2: Pharmacological Data Comparison

| Compound | IC₅₀ (µM) HCT-116 | COX-2 Selectivity Index |

|---|---|---|

| Target compound | 12.3 ± 1.5 | 8.2 |

| N-(2,3-dimethylphenyl)-5-chloro... | 9.8 ± 1.2 | 15.6 |

How can conflicting bioactivity data between studies be systematically addressed?

Q. Advanced

Reproducibility checks :

- Validate assay conditions (e.g., serum concentration in cell lines affects potency).

- Replicate synthesis and characterization (e.g., NMR δ 7.8–8.1 ppm for aromatic protons) .

Data normalization : Use internal controls (e.g., staurosporine for cytotoxicity assays) to calibrate inter-lab variability.

What computational strategies are effective for modeling the compound’s binding to putative targets like SMO or COX-2?

Q. Advanced

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 5L7D for SMO). The pentyloxy chain may occupy hydrophobic pockets critical for inhibition .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of binding poses.

Key finding : Meta-substituted benzamides show higher binding free energies (−9.2 kcal/mol) than para-substituted analogs .

How can by-product formation during synthesis be minimized or characterized?

Q. Advanced

- HPLC-MS monitoring : Detect intermediates like N-acetylated by-products (common in amine coupling).

- Optimization : Reduce POCl₃ reaction time from 1 hr to 45 min to prevent over-oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.